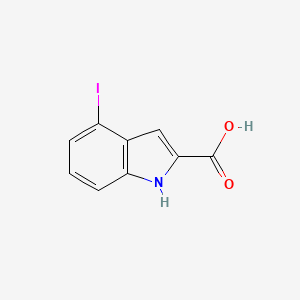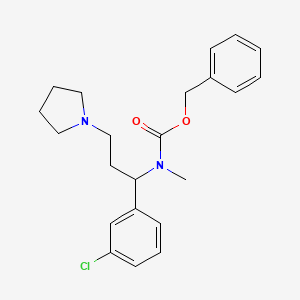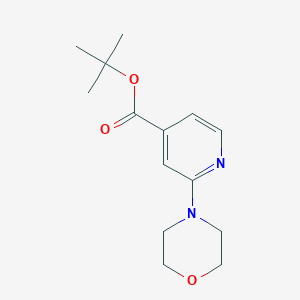
Ácido 4-yodo-1H-indol-2-carboxílico
Descripción general
Descripción
4-iodo-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
4-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
4-Iodo-1H-indole-2-carboxylic Acid, like other indole derivatives, plays a significant role in cell biology . It has been found to have a high affinity for multiple receptors, making it a biologically active compound . Specifically, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors .
Mode of Action
The indole nucleus of indole-2-carboxylic acid derivatives has been observed to chelate with two Mg2+ ions within the active site of the HIV-1 integrase . This interaction inhibits the strand transfer of the integrase, impairing viral replication .
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-2-carboxylic acid derivatives inhibit the strand transfer step of the HIV-1 integrase, which is a critical part of the viral replication process .
Pharmacokinetics
The optimization of indole-2-carboxylic acid derivatives has led to marked enhancements in activity . This suggests that modifications to the compound can influence its ADME properties and bioavailability.
Result of Action
The result of the action of 4-Iodo-1H-indole-2-carboxylic Acid is the inhibition of HIV-1 integrase, leading to impaired viral replication . Specifically, compound 17a, a derivative of indole-2-carboxylic acid, exhibited the best integrase inhibitory effect .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, including 4-Iodo-1H-indole-2-carboxylic Acid, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . They do this by chelating two Mg2+ ions within the active site of integrase .
Métodos De Preparación
The synthesis of 4-iodo-1H-indole-2-carboxylic acid typically involves the iodination of indole-2-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or other complex structures.
Comparación Con Compuestos Similares
4-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and applications.
Indole-3-carboxylic acid:
The uniqueness of 4-iodo-1H-indole-2-carboxylic acid lies in the combination of the iodine atom and carboxylic acid group, which provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-iodo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNGNBTEWXGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365709 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-26-4 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















